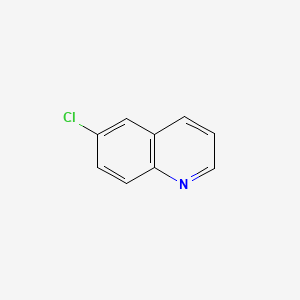

6-Chloroquinoline

描述

属性

IUPAC Name |

6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJSZXGYFJBYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060611 | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-57-7 | |

| Record name | 6-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A4BAU5SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloroquinoline: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 612-57-7 Molecular Formula: C₉H₆ClN Molecular Weight: 163.60 g/mol [1]

This technical guide provides an in-depth overview of 6-chloroquinoline, a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Of particular significance is its role in the development of novel therapeutic agents, owing to the exhibition of antimicrobial, antimalarial, and anticancer properties by its derivatives.[1] This document outlines its chemical and physical properties, provides a detailed synthesis protocol, describes its application in cancer research through the inhibition of the PI3K/Akt/mTOR signaling pathway, and includes a relevant experimental protocol for assessing the cytotoxicity of its derivatives.

Core Properties and Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 612-57-7 |

| Molecular Formula | C₉H₆ClN |

| Molecular Weight | 163.60 g/mol |

| Appearance | White to light yellow or light orange powder/lump |

| Melting Point | 41-43 °C |

| Boiling Point | 126-127 °C at 10 mmHg |

| Water Solubility | Insoluble |

| pKa | 4.18 ± 0.10 (Predicted) |

Synthesis of this compound

A general and effective procedure for the synthesis of quinolines, including this compound, involves the reaction of an aniline with a source of acrolein in the presence of an acid catalyst. The following protocol details a method for the preparation of quinolines.

Experimental Protocol: Synthesis of Quinolines

Materials:

-

Aniline (2 mmol)

-

Carbon tetrachloride (4 mmol)

-

1,3-propanediol (8 mmol)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.02 mmol)

-

Argon gas

-

10% Sodium hydroxide solution

-

Methylene chloride (Dichloromethane)

-

Hydrochloric acid

Procedure:

-

An ampule is charged with 0.02 mmol of FeCl₃·6H₂O, 2 mmol of aniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol under an argon atmosphere.[2]

-

The ampule is sealed and placed into a pressure reactor, which is then hermetically closed.

-

The reactor is heated to 150°C for 8 hours with continuous stirring.[2]

-

After the reaction is complete, the reactor is cooled to room temperature.

-

The ampule is opened, and the reaction mixture is poured into hydrochloric acid.[2]

-

The aqueous layer is separated and then neutralized with a 10% sodium hydroxide solution.[2]

-

The neutralized solution is extracted with methylene chloride.

-

The organic layer is filtered, and the solvent is distilled off.

-

The resulting residue is distilled under a vacuum to yield the quinoline product.[2]

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways that are often dysregulated in cancer. One of the most critical of these is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] The aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel therapeutics.[3]

Quinoline-based compounds can be designed to act as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][5] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by quinoline-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized this compound derivatives, an in vitro cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]

- 5. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

6-Chloroquinoline: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆ClN.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals, including antimalarial drugs, and other valuable chemical compounds.[2] Given its reactivity and potential hazards, a thorough understanding of its safety profile and proper handling procedures is paramount for all laboratory personnel. This guide provides a comprehensive overview of the safety data for this compound, including its hazardous properties, handling precautions, and emergency procedures, to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Signal Word: Warning[1][2][3][4]

Hazard Pictogram:

-

GHS07: Exclamation Mark[3]

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | [1][3] |

| Molecular Weight | 163.60 g/mol | [1][3] |

| Appearance | Off-white to pale yellow or beige to brown solid/crystals.[2][4] | [2][4] |

| Melting Point | 41-43 °C (lit.) | |

| Boiling Point | 126-127 °C at 10 mmHg (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water.[2] | [2] |

| pKa | 4.18 ± 0.10 (Predicted) | [2] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6]

-

Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[6] Contaminated clothing should be removed and washed before reuse.[2][4]

-

Respiratory Protection: Use a dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[5][6]

Handling Procedures

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[4][7][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage Conditions

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[4][9]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4][5]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[4][6][9]

Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel to safe areas.[7]

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment.[7]

-

Sweep up the spilled material and place it in a suitable container for disposal.[8]

-

Do not let the product enter drains.[10]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[3][4]

Experimental Protocols

While specific experimental protocols for determining the safety data of this compound are not detailed in the provided search results, the GHS classifications are based on standardized tests. For instance:

-

Skin Irritation/Corrosion: Typically determined using in vivo (e.g., rabbit skin test - OECD Guideline 404) or in vitro/ex vivo methods (e.g., reconstructed human epidermis models - OECD Guideline 431/439).

-

Serious Eye Damage/Irritation: Assessed using in vivo (e.g., rabbit eye test - OECD Guideline 405) or in vitro methods (e.g., Bovine Corneal Opacity and Permeability test - OECD Guideline 437).

-

Acute Toxicity: Oral LD50 values are determined by administering the substance to animals (usually rats or mice) via oral gavage (OECD Guideline 420, 423, or 425).

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential safety information for handling this compound in a laboratory setting. It is imperative that all users familiarize themselves with this information and their institution's specific safety protocols before working with this chemical.

References

- 1. This compound | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-chloroquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on providing detailed experimental protocols to enable researchers to determine its solubility accurately. Illustrative data is presented to guide experimental design and data interpretation.

Introduction to the Solubility of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN.[1][2] Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development in the pharmaceutical industry. As a substituted quinoline, it is structurally a derivative of quinoline with a chlorine atom at the 6-position. This substitution pattern influences its polarity and, consequently, its solubility in various organic solvents. Generally, this compound is described as being insoluble in water.[1][3][4]

Illustrative Solubility Data

It is imperative to note that the data in Table 1 is hypothetical and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Molecular Formula | Dielectric Constant (20°C) | Illustrative Solubility ( g/100 mL) |

| Methanol | CH₃OH | 32.7 | 5.2 |

| Ethanol | C₂H₅OH | 24.5 | 3.8 |

| Acetone | C₃H₆O | 20.7 | 15.1 |

| Dichloromethane | CH₂Cl₂ | 9.1 | 22.5 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 12.3 |

| Toluene | C₇H₈ | 2.4 | 8.7 |

| Hexane | C₆H₁₄ | 1.9 | 0.5 |

Experimental Protocols for Solubility Determination

The following sections detail two robust methods for determining the solubility of this compound in organic solvents: the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[5][6][7]

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses[6]

-

Drying oven

-

Desiccator

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[5]

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue.

-

Repeat the drying and weighing process until a constant weight is achieved.[6]

-

3.1.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL)] x 100

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[8][9][10]

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

3.2.2. Experimental Procedure

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations by serially diluting the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1.2, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously (Section 3.1.2, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. This guide provides detailed, practical protocols for the experimental determination of its solubility in various organic solvents. By following these methodologies, researchers can generate reliable and accurate solubility data, which is crucial for optimizing synthetic procedures, developing robust purification methods, and formulating novel pharmaceutical products. The provided workflows offer a clear visual guide to the experimental process, ensuring reproducibility and consistency in results.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 612-57-7 [amp.chemicalbook.com]

- 4. This compound | 612-57-7 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for synthesizing quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. An understanding of the classical synthetic routes is invaluable for the modern chemist, offering a foundation for the development of novel analogs and more efficient synthetic strategies. This document details the reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of quinolines.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most recognized methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1] The reaction is notoriously exothermic and requires careful control.[1]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.

Experimental Protocol: Synthesis of Quinoline

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Aniline (1.0 mol)

-

Glycerol (2.4 mol)

-

Nitrobenzene (0.5 mol)

-

Concentrated Sulfuric Acid (2.0 mol)

-

Ferrous sulfate (catalytic amount)

Procedure:

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

-

Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat.

-

After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3 hours.

-

Allow the mixture to cool slightly and then pour it into a large volume of water.

-

Make the solution alkaline with an excess of sodium hydroxide solution.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[1]

Quantitative Data

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |

| Aniline | Nitrobenzene | Quinoline | 84-91[1] |

| m-Nitroaniline | Arsenic Pentoxide | 5-Nitroquinoline & 7-Nitroquinoline | Mixture[1] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | - |

Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[2] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2]

Reaction Mechanism

The mechanism for the Doebner-von Miller reaction is a subject of debate, but a commonly proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization, dehydration, and oxidation to yield the quinoline product. A fragmentation-recombination mechanism has also been proposed based on isotope scrambling experiments.[2]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric acid

-

Zinc chloride (catalyst)

Procedure:

-

A solution of aniline in aqueous hydrochloric acid is prepared.

-

Crotonaldehyde is slowly added to the acidic aniline solution with stirring. The reaction can be exothermic, and cooling may be necessary.

-

A Lewis acid catalyst, such as zinc chloride, is added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide).

-

The product, 2-methylquinoline, is isolated by steam distillation.

-

The organic layer of the distillate is separated, dried, and purified by distillation.

Quantitative Data

| Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| Aniline | Crotonaldehyde | 2-Methylquinoline | - |

| Aniline | Cinnamaldehyde | 2-Phenylquinoline | - |

| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | - |

Combes Quinoline Synthesis (1888)

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[3]

Reaction Mechanism

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. This enamine then undergoes acid-catalyzed cyclization and dehydration to form the substituted quinoline.[3]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization or distillation.

Quantitative Data

| Aniline Derivative | β-Diketone | Product |

| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline[3] |

| β-Naphthylamine | Acetylacetone | Benzo[g]quinoline derivative[4] |

| p-Anisidine | Cyclohexanone-2-aldehyde | 3,4-Cyclohexano-6-methoxy quinoline[4] |

Conrad-Limpach-Knorr Synthesis (1887)

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines.[5] The reaction conditions determine the isomeric product, with 4-hydroxyquinolines (Conrad-Limpach product) formed under kinetic control at lower temperatures, and 2-hydroxyquinolines (Knorr product) formed under thermodynamic control at higher temperatures.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the aniline on either the keto or ester carbonyl of the β-ketoester. At lower temperatures, attack at the more reactive keto group is favored, leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline.[5] At higher temperatures, the reversible attack on the ester carbonyl becomes more significant, leading to an amide intermediate that cyclizes to the 2-hydroxyquinoline.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This is a two-step procedure.[6]

Step 1: Formation of the β-Aminoacrylate Intermediate

-

In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent like ethanol.

-

Add a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄).

-

Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate.

Step 2: Thermal Cyclization

-

Place the crude intermediate in a flask with a high-boiling inert solvent (e.g., mineral oil or diphenyl ether).

-

Heat the mixture to approximately 250°C for 30-60 minutes.

-

Cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the product with a low-boiling solvent (e.g., hexanes) to remove the high-boiling solvent and then purify by recrystallization.[6]

Quantitative Data

| Aniline | β-Ketoester | Product (Conditions) | Yield (%) |

| Aniline | Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline (Low Temp, then 250°C) | High[5] |

| Aniline | Ethyl acetoacetate | 2-Hydroxy-4-methylquinoline (High Temp condensation) | - |

Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7] The reaction can be catalyzed by either acid or base.[7]

Reaction Mechanism

Two primary mechanisms are proposed. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via Schiff base formation. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[7]

Experimental Protocol: Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (base catalyst) or p-toluenesulfonic acid (acid catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add a catalytic amount of either sodium hydroxide or p-toluenesulfonic acid.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline.

Quantitative Data

The yields of the Friedländer synthesis are generally good, but are highly dependent on the specific substrates and catalysts used.

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product |

| 2-Aminobenzaldehyde | Acetophenone | NaOH | 2-Phenylquinoline |

| 2-Aminoacetophenone | Cyclohexanone | p-TsOH | 1,2,3,4-Tetrahydroacridine |

Other Notable Historical Syntheses

Gould-Jacobs Reaction (1939)

This method is particularly useful for the synthesis of 4-hydroxyquinoline derivatives. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[8]

Camps Quinoline Synthesis (1899)

The Camps cyclization transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide ion.[9] The relative proportions of the products depend on the reaction conditions and the structure of the starting material.[9]

Pfitzinger Reaction (1886)

This reaction produces substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[10]

Niementowski Quinoline Synthesis (1894)

This method involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[11] High reaction temperatures are often required.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

biological activities of chloroquinoline analogs

An In-depth Technical Guide to the Biological Activities of Chloroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquinoline analogs, derivatives of the quinoline heterocyclic ring system, have long been a cornerstone in the treatment of malaria.[1][2] However, their therapeutic potential extends far beyond parasitic infections, with a growing body of evidence demonstrating significant anticancer, antiviral, and antibacterial activities.[3][4] This technical guide provides a comprehensive overview of the diverse , focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

The core 7-chloroquinoline scaffold is a versatile pharmacophore that has been extensively modified to enhance efficacy, overcome resistance, and broaden its therapeutic applications.[5][6] These modifications often involve alterations to the side chain at the 4-position of the quinoline ring, which can significantly impact the compound's physicochemical properties and biological targets.[7] This guide will delve into the structure-activity relationships that govern the multifaceted biological effects of these compounds.

Antimalarial Activity

The primary and most well-established biological activity of chloroquinoline analogs is their potent antiplasmodial effect.[5] Chloroquine (CQ) and its analogs are effective against the erythrocytic stages of Plasmodium species.[8]

Mechanism of Action

The principal antimalarial mechanism of chloroquinoline analogs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5][9] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[9][10]

Chloroquinoline analogs, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[11] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme.[9] The resulting accumulation of free heme leads to oxidative stress and parasite death.[5]

dot

Caption: Inhibition of hemozoin formation by chloroquinoline analogs.

Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of various chloroquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

| Compound/Analog | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQS) | 46 ± 4 | [8] |

| Chloroquine | K1 (CQR) | >10000 | [8] |

| Chloroquine | Dd2 (CQR) | - | [12] |

| Amodiaquine Analog[8] | K1 (CQR) | 8 | [5] |

| Amodiaquine Analog[8] | W2 (CQR) | 2.2 | [5] |

| Ferroquine | - | - | |

| Piperaquine | - | - | |

| DAQ | 3D7 (CQS) | 46 ± 4 | [8] |

| DAQ | K1 (CQR) | 405 ± 32 | [8] |

| CEQ | 3D7 (CQS) | 126 ± 18 | [8] |

| CEQ | K1 (CQR) | 260 ± 35 | [8] |

| PCQ | 3D7 (CQS) | 88 ± 10 | [8] |

| PCQ | K1 (CQR) | 280 ± 21 | [8] |

| Hybrid[4] | - | Active against liver and blood stages | [5] |

| N-cinnamoylated CQ analog[13] | W2 (CQR) & 3D7 (CQS) | Potent activity | [5] |

| CQ analog[14] | W2 (CQR) | Excellent activity | [5] |

Anticancer Activity

Chloroquinoline analogs have emerged as promising agents in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[4][15][16][17] Their anticancer activity is often attributed to the induction of apoptosis and inhibition of autophagy.[8][18]

Mechanism of Action: Autophagy Inhibition

Autophagy is a cellular recycling process that can promote cancer cell survival under stress.[19] Chloroquine and its analogs are lysosomotropic agents that accumulate in lysosomes, increasing the lysosomal pH.[11][12] This disruption of lysosomal function inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[8][12] The blockage of autophagic flux leads to the accumulation of autophagosomes and can trigger apoptotic cell death in cancer cells.[8][18]

Caption: Antiviral mechanisms of chloroquinoline analogs.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected chloroquinoline analogs.

| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 | [20][21] |

| Hydroxychloroquine | Coronaviruses | - | 0.12-12 | [20][21] |

| Amodiaquine | Coronaviruses | - | Potent activity | [20][21] |

| Ferroquine | Coronaviruses | - | Potent activity | [20][21] |

| Mefloquine | Coronaviruses | - | Potent activity | [20][21] |

Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of novel chloroquinoline analogs as antimicrobial agents against various bacterial and fungal strains. [16][22][23]

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of newly synthesized chloroquinoline analogs, measured as the zone of inhibition.

| Compound/Analog | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |

| CS1 | Pseudomonas aeruginosa | 30.3 ± 0.15 | [16] |

| CS1 | Staphylococcus aureus | 21.5 | [16] |

| CS8 | Staphylococcus aureus | 15.6 | [16] |

| CS1 | Escherichia coli | 24.1 | [16] |

| CS1 | Candida albicans | 19.2 | [16] |

| CS2 | Candida parapsilosis | 13.5 | [16] |

| Compound 6 | Escherichia coli | 11.00 ± 0.04 | [14][22] |

| Compound 8 | Escherichia coli | 12.00 ± 0.00 | [14][22] |

| Compound 5 | Staphylococcus aureus | 11.00 ± 0.03 | [14][22] |

| Compound 5 | Pseudomonas aeruginosa | 11.00 ± 0.03 | [14][22] |

| Compound 7 | Streptococcus pyogenes | 11.00 ± 0.02 | [14][22] |

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the .

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chloroquinoline analog for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [4][13] dot

-

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antiplasmodial Activity: SYBR Green I-based Assay

This fluorescence-based assay is a common method for determining the antiplasmodial activity of compounds.

-

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of P. falciparum-infected erythrocytes, the fluorescence intensity is proportional to the amount of parasite DNA, and thus the parasite growth.

-

Procedure:

-

Prepare 96-well plates with serial dilutions of the chloroquinoline analogs.

-

Add synchronized, ring-stage P. falciparum-infected erythrocytes to each well.

-

Incubate the plates for 72 hours under appropriate culture conditions.

-

Add a lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark to allow for cell lysis and dye intercalation.

-

Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value, representing the concentration that inhibits parasite growth by 50%. [12]

-

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

-

Principle: The assay measures the reduction in the amount of β-hematin formed from a heme solution in the presence of an inhibitor.

-

Procedure:

-

Prepare a solution of hemin (the precursor of heme) in a suitable solvent.

-

Add the chloroquinoline analog at various concentrations.

-

Induce β-hematin formation by adjusting the pH and temperature.

-

After incubation, pellet the β-hematin by centrifugation.

-

Quantify the remaining heme in the supernatant or the amount of β-hematin formed using colorimetric or other detection methods. [24][25]

-

In Vivo Antimalarial Efficacy in Murine Models

The Peters' 4-day suppressive test is a standard in vivo model to evaluate the efficacy of antimalarial compounds.

-

Principle: The assay measures the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

-

Procedure:

-

Infect mice with P. berghei.

-

Administer the chloroquinoline analog orally or via another route for four consecutive days, starting on the day of infection.

-

On day 4 post-infection, collect blood samples and determine the percentage of parasitemia by microscopic examination of Giemsa-stained blood smears.

-

Compare the parasitemia in the treated groups to that in an untreated control group to determine the percentage of suppression.

-

Conclusion

Chloroquinoline analogs represent a versatile and enduring class of compounds with a broad spectrum of biological activities. While their role in antimalarial therapy is well-established, their potential as anticancer, antiviral, and antibacterial agents is a rapidly evolving field of research. This technical guide provides a foundational understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. For researchers and drug development professionals, the continued exploration of the structure-activity relationships of chloroquinoline analogs holds significant promise for the development of novel and effective therapies for a range of diseases.

References

- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.uii.ac.id [journal.uii.ac.id]

- 11. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]

- 14. MTT (Assay protocol [protocols.io]

- 15. iddo.org [iddo.org]

- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a heterocyclic aromatic compound that has emerged as a versatile and highly valued building block in the field of medicinal chemistry.[1][2] Its rigid quinoline scaffold, substituted with a chlorine atom at the 6-position, provides a unique combination of physicochemical properties that make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[3] The presence of the chlorine atom significantly influences the molecule's reactivity and biological activity, often enhancing binding affinity through halogen bonding and improving pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of this compound's applications in drug discovery, detailing its synthesis, key reactions, and its role in the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 612-57-7 | [1] |

| Molecular Formula | C9H6ClN | [1] |

| Molecular Weight | 163.60 g/mol | |

| Appearance | Light yellow to brown crystalline solid | [1][5] |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 126-127 °C at 10 mmHg | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][2][5] |

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various methods. A common and effective approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, 4-chloroaniline is used as the starting material.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

-

4-Chloroaniline

-

Glycerol

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Concentrated Sulfuric Acid (H2SO4)

-

Iron(II) sulfate (FeSO4) (oxidizing agent)

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of glycerol (1 g, 1 equivalent), 4-chloroaniline (0.58 g, 0.5 equivalents), and water (2.5 mL) is prepared in a 50 mL stainless steel autoclave.[5][6]

-

A catalyst, such as W-KIT-6 (100 mg), can be added to the mixture.[5][6]

-

The autoclave is sealed and heated to 200 °C with stirring for 3 hours.[5][6]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[5][6]

-

Upon completion, the autoclave is cooled to room temperature, and the catalyst is removed by filtration.[5][6]

-

Ethyl acetate (10 mL) and water (5 mL) are added to the reaction mixture and stirred.[5][6]

-

The organic layer is separated and dried over anhydrous Na2SO4.[5][6]

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield this compound.[5][6]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a wide range of therapeutic agents, demonstrating significant activity against various diseases.

Antimalarial Activity

The quinoline ring system is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example.[7] this compound derivatives have been extensively investigated as potent antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum.[8][9]

Studies on 2-arylvinylquinolines have revealed key structural features that influence their antiplasmodial activity. The presence of a chlorine atom at the C6 position of the quinoline ring generally leads to enhanced potency compared to other substituents like hydrogen, methoxy, or fluorine.[8]

| Compound | R² Substituent | EC50 (nM) against Dd2 strain | Reference |

| 22 | H | 41.2 ± 5.3 | [8] |

| 24 | 4-CF3 | 10.9 ± 1.9 | [8] |

| 29 | 4-F | 4.8 ± 2.0 | [8] |

| 31 | 2,4-diF | 5.9 ± 1.4 | [8] |

| 32 (R¹ = H) | H | 80.7 ± 22.4 | [8] |

EC50 values represent the concentration required to inhibit 50% of parasite growth.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of kinase signaling pathways and the induction of apoptosis.[3][11]

The quinoline core can act as an ATP mimetic, binding to the ATP-binding site of various kinases.[3] This makes this compound a valuable scaffold for developing kinase inhibitors that target dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[3]

Note: Quinazolines are closely related scaffolds to quinolines and provide relevant data.

| Compound | Cell Line | IC50 (μM) | Reference |

| 5a | MGC-803 (gastric cancer) | 2.5 | [11] |

| 5a | Bcap-37 (breast cancer) | 4.8 | [11] |

| 5f | MGC-803 (gastric cancer) | 3.1 | [11] |

| 5f | Bcap-37 (breast cancer) | 5.2 | [11] |

IC50 values represent the concentration required to inhibit 50% of cell growth.

This protocol is used to assess the cytotoxic effects of synthesized compounds against various cancer cell lines.[3][12]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3)[3][11]

-

Appropriate culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., penicillin, streptomycin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Culture: Culture the desired human cancer cell lines in the appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3][12]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours.[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.[12]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties, making them valuable for the development of new antibiotics.[2][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[12]

Neurodegenerative Diseases

Recent research has explored the potential of chloroquine and its analogs in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[14][15][16] These investigations focus on the modulation of autophagy and neuroinflammation.[15]

Conclusion

This compound is undeniably a privileged scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial, anticancer, antimicrobial, and neuroprotective effects. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic core. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting and impactful area of medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 612-57-7: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 612-57-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. Neuroprotective role of chloroquine via modulation of autophagy and neuroinflammation in MPTP-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. Its structure, consisting of a quinoline ring system substituted with a chlorine atom at the 6-position, makes it a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.85 | dd | H-2 |

| 8.35 | d | H-4 |

| 8.05 | d | H-8 |

| 7.85 | d | H-5 |

| 7.65 | dd | H-7 |

| 7.45 | dd | H-3 |

Solvent: CDCl₃. Instrument: Bruker AC-300.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | C-2 |

| 148.0 | C-8a |

| 136.0 | C-4 |

| 132.0 | C-6 |

| 130.5 | C-8 |

| 128.5 | C-5 |

| 128.0 | C-4a |

| 126.5 | C-7 |

| 121.5 | C-3 |

Solvent: Not specified. Source: Wiley-VCH GmbH.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 1600 | Strong | C=C aromatic ring stretch |

| 1490 | Strong | C=C aromatic ring stretch |

| 1100 | Strong | C-Cl stretch |

| 830 | Strong | C-H out-of-plane bend |

Technique: Melt (Liquid).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular ion) |

| 165 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 128 | 50 | [M-Cl]⁺ |

Ionization Method: Electron Ionization (EI).[1][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the solid is fully dissolved.

-

Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For the less sensitive ¹³C nucleus, a longer acquisition time may be necessary.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the prepared solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and let it dry. If it is too thick (peaks are off-scale), clean the plate and prepare a more dilute solution.

Instrumental Parameters:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks on the resulting spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically through a direct insertion probe or via a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated in the vacuum of the ion source to promote vaporization.

-

The gaseous molecules are then bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

-

The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field.

-

The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applications in Cancer Research

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of 6-chloroquinoline and its derivatives in cancer research. This document elucidates the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.

Introduction: The Quinoline Scaffold in Cancer Therapy

Quinoline and its derivatives have long been recognized for their broad pharmacological activities.[1] The incorporation of a chlorine atom at the 6th position of the quinoline ring has been shown to enhance the anticancer properties of these compounds, leading to the development of a new generation of potential therapeutic agents.[1][2] These molecules have demonstrated significant efficacy in preclinical studies, primarily through the targeted inhibition of critical signaling pathways involved in tumor progression and survival.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Research has consistently pointed towards the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of this compound derivatives.[1][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases within this cascade, this compound compounds can effectively halt tumor cell progression.[3]

Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest , preventing the uncontrolled division of cancer cells.[4] Molecular docking studies have suggested that the this compound scaffold can fit into the ATP-binding pocket of kinases like PI3K, acting as a competitive inhibitor.[5][6][7]

Signaling Pathway Diagram:

Quantitative Data Summary: In Vitro Efficacy

The anti-proliferative activity of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for representative this compound derivatives against various human cancer cell lines.

Table 1: IC50 Values of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [1]

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| 16 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 37.4 |

| HCT-116 | Human Colon Carcinoma | 8.9 | |

| 18 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 50.9 |

| HCT-116 | Human Colon Carcinoma | 3.3 | |

| 19 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 17.0 |

| HCT-116 | Human Colon Carcinoma | 5.3 | |

| 21 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 18.9 |

| HCT-116 | Human Colon Carcinoma | 4.9 |

Table 2: IC50 Values of Other Chloroquinoline Derivatives [5][8]

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| Compound 2 | A549-Raw | Lung Cancer | 44.34 |

| Lovo | Colorectal Cancer | 28.82 | |

| Compound 7 | HeLa | Cervical Cancer | < 30.92 |

| Compound 17 | HeLa | Cervical Cancer | 30.92 |

| Hydrazone I | SF-295 | CNS Cancer | 0.688 (µg/cm³) |

| Hydrazone 23 | Various | NCI-60 Panel | Submicromolar |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT-116, Caco-2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]

Experimental Workflow: MTT Assay

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of the this compound derivative for a specified time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis Detection Principle

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound derivative

-

PBS

-

70% Ethanol (ice-cold)

-

PI Staining Solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash with PBS.

-